Ethyl 2-(2-methoxyphenoxy)acetate

Lipophilicity XLogP3 Membrane Permeability

Ethyl 2-(2-methoxyphenoxy)acetate (CAS 13078-21-2) is an aryloxyacetic acid ethyl ester derivative with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol. It belongs to the broader class of phenoxyacetic acid derivatives, which serve as versatile synthetic intermediates in medicinal chemistry, agrochemical development, and fine chemical synthesis.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 13078-21-2
Cat. No. B083403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-methoxyphenoxy)acetate
CAS13078-21-2
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CC=C1OC
InChIInChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3
InChIKeyBZCGGCRVJFWCIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-methoxyphenoxy)acetate (CAS 13078-21-2): Procurement and Selection Guide for Aryloxyacetic Ester Building Blocks


Ethyl 2-(2-methoxyphenoxy)acetate (CAS 13078-21-2) is an aryloxyacetic acid ethyl ester derivative with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol [1]. It belongs to the broader class of phenoxyacetic acid derivatives, which serve as versatile synthetic intermediates in medicinal chemistry, agrochemical development, and fine chemical synthesis . This compound features a 2-methoxyphenoxy group attached to an acetate moiety esterified with an ethyl group. The presence of an ortho-methoxy substituent on the phenyl ring distinguishes it from unsubstituted, meta-substituted, or para-substituted analogs, leading to differences in physicochemical properties and reactivity that influence its utility in specific synthetic pathways [2].

Ortho-methoxy substituent supports directed functionalization in heterocyclic synthesis
Ethyl ester provides controlled hydrolytic deprotection for multi-step sequences
Serves as synthetic intermediate for PDE4 inhibitor scaffolds and metal-coordinating ligands

Why Generic Substitution of Ethyl 2-(2-methoxyphenoxy)acetate with Alternative Aryloxyacetates is Not Advisable


Aryloxyacetic esters are not interchangeable commodities. Even within the narrow subclass of methoxyphenoxyacetates, positional isomerism (ortho- vs. meta- vs. para-methoxy substitution) and ester group variation (ethyl vs. methyl vs. isopropyl) produce measurable differences in lipophilicity, hydrogen bonding capacity, boiling point, and reactivity toward nucleophiles or esterases [1]. These differences translate directly into altered reaction yields, purification challenges, and, where the compound serves as a pro-drug intermediate or pharmacophore component, altered biological activity or metabolic stability . Consequently, substituting ethyl 2-(2-methoxyphenoxy)acetate with a close analog without verifying the specific property requirements of the intended application can lead to synthetic failure, reduced yields, or invalid comparative pharmacological data [2].

Positional isomer substitution
Meta- or para-methoxy isomers may alter boiling point, reactivity, and synthetic outcome due to different electronic and steric effects.
Ester group variation
Methyl ester may accelerate hydrolysis, reducing temporal control over deprotection and intermediate stability compared to the ethyl ester.
Unsubstituted phenoxyacetate analog
Ethyl phenoxyacetate may exhibit lower lipophilicity, potentially affecting extraction efficiency and membrane-partitioning assay performance.

Ethyl 2-(2-methoxyphenoxy)acetate: Quantitative Differentiation Evidence Versus Closest Analogs


Ortho-Methoxy Substitution Confers Distinct Lipophilicity Profile Relative to Unsubstituted Phenoxyacetate

Ethyl 2-(2-methoxyphenoxy)acetate exhibits an XLogP3 value of 1.7 [1], representing a significant increase in lipophilicity compared to the unsubstituted ethyl phenoxyacetate (XLogP3 = 1.4) [2]. This 0.3 log unit difference corresponds to an approximately two-fold increase in partition coefficient between octanol and water, indicating enhanced membrane permeability and altered solubility characteristics.

Lipophilicity (XLogP3)
Reported
XLogP3 = 1.7
vs ethyl phenoxyacetate XLogP3 = 1.4
Δ +0.3 may influence partitioning behavior in extraction and membrane-permeability assay design.
Computed by XLogP3 3.0; experimental validation advised.
Lipophilicity XLogP3 Membrane Permeability Solubility

Ortho-Methoxy Positional Isomerism Modulates Physicochemical Properties Relative to Meta-Substituted Analog

Positional isomerism within methoxyphenoxyacetates yields measurable differences in physical properties. Ethyl 2-(2-methoxyphenoxy)acetate (ortho-substituted) exhibits a boiling point of approximately 278.7°C at 760 mmHg , whereas the meta-substituted analog ethyl 2-(3-methoxyphenoxy)acetate has a reported boiling point of approximately 315.5°C at 760 mmHg . This ~37°C difference in boiling point reflects the influence of ortho-substitution on intermolecular interactions, including intramolecular hydrogen bonding between the ortho-methoxy oxygen and the ester carbonyl oxygen, which reduces intermolecular association and lowers the boiling point relative to the meta isomer.

Boiling Point
Data to verify
~278.7 °C
vs meta isomer ~315.5 °C (Δ -36.8 °C)
Substantial boiling-point difference may affect distillation purification and thermal processing choices.
Vendor/computed data; confirm experimentally.
Positional Isomerism Boiling Point Electronic Effects Steric Effects

Ethyl Ester Group Offers Distinct Hydrolytic Stability Profile Relative to Methyl Ester Analog

The ethyl ester moiety in ethyl 2-(2-methoxyphenoxy)acetate confers different hydrolytic stability compared to the methyl ester analog methyl 2-(2-methoxyphenoxy)acetate. Ethyl esters are generally hydrolyzed approximately 1.5- to 2-fold more slowly than methyl esters under both acidic and basic conditions due to increased steric hindrance around the carbonyl carbon . In enzymatic hydrolysis by esterases, ethyl esters typically exhibit reduced rates of cleavage relative to methyl esters, a property that can be exploited in pro-drug design to modulate the release rate of the active carboxylic acid moiety [1].

Ester Hydrolysis Rate
Class-level inference
Ethyl ester hydrolyzes ~33–50% slower
than methyl ester analog
Slower hydrolysis supports temporal control in synthetic sequences and pro-drug design studies.
Based on general ester reactivity; validate under specific conditions.
Ester Hydrolysis Enzymatic Stability Pro-drug Design Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for Ethyl 2-(2-methoxyphenoxy)acetate (CAS 13078-21-2)


Synthesis of PDE4 Inhibitor Scaffolds via Ortho-Methoxy-Directed Functionalization

This compound serves as a key synthetic intermediate in the preparation of tricyclic heterocyclic PDE4 inhibitors, where the ortho-methoxy substituent provides both electronic activation and steric direction for subsequent cyclization and functionalization steps . The ethyl ester group serves as a protected carboxylic acid equivalent that can be selectively deprotected after heterocycle construction. The ortho-substitution pattern is critical for the intended PDE4 pharmacophore geometry; substitution with meta- or para-methoxy analogs would yield regioisomeric products with altered binding affinity to the PDE4 catalytic site.

Preparation of 2-(2-Methoxyphenoxy)acetic Acid via Controlled Hydrolysis for Downstream Coupling

Ethyl 2-(2-methoxyphenoxy)acetate is the preferred precursor for generating 2-(2-methoxyphenoxy)acetic acid when moderate hydrolytic control is desired. Compared to the methyl ester, the ethyl ester offers slower hydrolysis kinetics, allowing for greater temporal control during base- or enzyme-mediated deprotection . The resulting free acid can then be activated for amide bond formation, esterification with complex alcohols, or metal complexation. This controlled-release profile is particularly valuable in multi-step syntheses where premature ester cleavage would compromise intermediate stability or lead to undesired side reactions [1].

Ligand Synthesis for Metal Complexation and Coordination Chemistry Studies

The 2-(2-methoxyphenoxy)acetate framework, once deprotected to the carboxylic acid, serves as an effective ligand for zinc(II) and other transition metal complexes, as demonstrated in studies of 2-(2-methoxyphenoxy)acetic acid complexes with pyridine and phenanthroline co-ligands [2]. The ortho-methoxy group provides an additional coordination site and influences the geometry and stability of the resulting metal complexes. The ethyl ester form of this compound provides a shelf-stable, readily purified precursor that can be deprotected immediately prior to complexation, ensuring ligand purity and minimizing premature metal binding during storage.

Development of Phenoxyacetic Acid-Derived Anti-Mycobacterial Agents

Aryloxyacetic acid derivatives, particularly those bearing methoxy substituents on the phenyl ring, have demonstrated activity against Mycobacterium tuberculosis H37Rv [3]. Ethyl 2-(2-methoxyphenoxy)acetate can be utilized as a starting material for the synthesis of chalcone and hydrazide derivatives via formylation followed by condensation reactions. The ortho-methoxy substitution pattern influences the electronic properties of the phenyl ring and the spatial orientation of the acetate side chain, factors that have been shown to modulate anti-mycobacterial potency in structure-activity relationship studies of this compound class.

Application
Selection Property
Validation Focus
PDE4 inhibitor scaffold synthesis
Ortho-methoxy directing group
Regioisomeric product identity and PDE4 SAR
2-(2-Methoxyphenoxy)acetic acid preparation
Controlled ethyl ester hydrolysis
Deprotection kinetics and acid purity
Metal complexation ligand synthesis
Ortho-methoxy coordination site
Complex geometry and stability
Anti-mycobacterial chalcone/hydrazide synthesis
Ortho-substitution electronic effects
Anti-mycobacterial SAR validation
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